molecular formula C8H16O2 B14474154 Propanoic acid, 1,2-dimethylpropyl ester CAS No. 66576-70-3

Propanoic acid, 1,2-dimethylpropyl ester

Cat. No.: B14474154
CAS No.: 66576-70-3
M. Wt: 144.21 g/mol
InChI Key: RYYMZRUXQWULCT-UHFFFAOYSA-N
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Description

Propanoic acid, 1,2-dimethylpropyl ester (CAS: 5343-96-4, 5929-72-6), also known as 1,2-dimethylpropyl acetate or acetic acid 3-methyl-but-2-yl ester, is an ester derivative of propanoic acid. Its molecular formula is C₇H₁₄O₂, with an average molecular weight of 130.187 g/mol and a ChemSpider ID of 190139 . The compound features a branched alkyl chain (1,2-dimethylpropyl group) attached to the ester functional group, which influences its physical and chemical properties, such as volatility and solubility. It is structurally distinct from linear-chain esters due to its steric hindrance and lower polarity.

Properties

CAS No.

66576-70-3

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-methylbutan-2-yl propanoate

InChI

InChI=1S/C8H16O2/c1-5-8(9)10-7(4)6(2)3/h6-7H,5H2,1-4H3

InChI Key

RYYMZRUXQWULCT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 1,2-dimethylpropyl ester can be synthesized through the esterification reaction between propanoic acid and 1,2-dimethylpropanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is as follows:

Propanoic acid+1,2-dimethylpropanolH2SO4Propanoic acid, 1,2-dimethylpropyl ester+Water\text{Propanoic acid} + \text{1,2-dimethylpropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Propanoic acid+1,2-dimethylpropanolH2​SO4​​Propanoic acid, 1,2-dimethylpropyl ester+Water

Industrial Production Methods

In an industrial setting, the esterification process can be optimized by using excess alcohol to drive the reaction to completion. Additionally, the reaction mixture is often heated to increase the reaction rate. The ester can be purified by distillation.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Propanoic acid, 1,2-dimethylpropyl ester can undergo hydrolysis in the presence of an acid or base to yield propanoic acid and 1,2-dimethylpropanol.

    Transesterification: This ester can react with another alcohol to form a different ester and alcohol.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Reducing agents like LiAlH4.

Major Products

    Hydrolysis: Propanoic acid and 1,2-dimethylpropanol.

    Transesterification: A different ester and alcohol.

    Reduction: Alcohols.

Scientific Research Applications

Propanoic acid, 1,2-dimethylpropyl ester has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 1,2-dimethylpropyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release propanoic acid and 1,2-dimethylpropanol, which can then participate in further biochemical pathways. The ester bond is susceptible to nucleophilic attack, leading to its cleavage and the formation of the corresponding acid and alcohol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Notable Features
Propanoic acid, 1,2-dimethylpropyl ester C₇H₁₄O₂ 130.187 5343-96-4 Ester Branched alkyl chain (1,2-dimethylpropyl)
Propanoic acid, 2,2-dimethylpropyl ester C₁₀H₂₀O₂ 172.27 5340-26-1 Ester Highly branched (2,2-dimethylpropyl)
Butanoic acid, 1,2-dimethylpropyl ester C₉H₁₈O₂ 158.24 - Ester Longer chain (butanoic acid backbone)
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester C₇H₁₄O₃ 146.18 585-24-0 Ester, Hydroxyl Additional hydroxyl group increases polarity
Propanoic acid, 3-isocyanato-, 2-methylpropyl ester C₈H₁₃NO₃ 171.20 53961-23-2 Ester, Isocyanato Reactive isocyanato group for polymer synthesis

Key Observations :

  • Branching : The 1,2-dimethylpropyl group in the target compound provides moderate steric hindrance compared to the more hindered 2,2-dimethylpropyl variant .
  • Functional Groups : Esters with hydroxyl (e.g., 585-24-0) or isocyanato (e.g., 53961-23-2) groups exhibit higher reactivity and polarity .
  • Chain Length: Butanoic acid derivatives (C₉H₁₈O₂) have higher molecular weights and likely lower volatility than the target compound .

Physical and Chemical Properties

Volatility and Solubility
  • The target compound’s branched structure reduces its polarity, making it less soluble in water compared to hydroxyl-containing esters (e.g., 585-24-0) but more volatile than long-chain esters like tetradecanoic acid,2,2-dimethylpropyl ester (CAS: 116518-82-2) .
  • Linear esters (e.g., propanoic acid, butyl ester) are more volatile due to weaker intermolecular forces, whereas branching in 1,2-dimethylpropyl esters increases boiling points slightly .
Reactivity
  • Esters with reactive substituents (e.g., isocyanato in 53961-23-2) are used in polymer crosslinking, whereas the target compound’s ester group is more stable under standard conditions .
  • The hydroxyl group in 585-24-0 allows hydrogen bonding, enhancing solubility in polar solvents .

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